1-Palmitoyl-2-11(Z)-octadecenoyl-3-butyroyl-rac-glycerol

Structured Lipids Regioisomerism Triglyceride Synthesis

11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester (CAS 2692623-15-5) is a structured triacylglycerol (TAG) defined by a precisely determined regioisomeric configuration: palmitic acid (C16:0) at the sn-1 position, cis-vaccenic acid (C18:1, 11Z) at the sn-2 position, and butyric acid (C4:0) at the sn-3 position of the glycerol backbone. Commonly referred to as 1-Palmitin-2-Vaccenate-3-Butyrin or TG(16:0/18:1(11Z)/4:0) , this compound is an engineered molecule that does not occur naturally in significant quantities.

Molecular Formula C41H76O6
Molecular Weight 665.0 g/mol
Cat. No. B12302792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-11(Z)-octadecenoyl-3-butyroyl-rac-glycerol
Molecular FormulaC41H76O6
Molecular Weight665.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCC=CCCCCCC
InChIInChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h15,17,38H,4-14,16,18-37H2,1-3H3/b17-15-
InChIKeyGGUUIWWDYGCLGD-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester: A Unique Regioisomeric Triacylglycerol for Precision Lipidomics and Metabolic Research


11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester (CAS 2692623-15-5) is a structured triacylglycerol (TAG) defined by a precisely determined regioisomeric configuration: palmitic acid (C16:0) at the sn-1 position, cis-vaccenic acid (C18:1, 11Z) at the sn-2 position, and butyric acid (C4:0) at the sn-3 position of the glycerol backbone . Commonly referred to as 1-Palmitin-2-Vaccenate-3-Butyrin or TG(16:0/18:1(11Z)/4:0) , this compound is an engineered molecule that does not occur naturally in significant quantities. It is an invaluable, high-purity standard designed for investigating how specific fatty acid chain length, unsaturation, and stereospecific positioning modulate critical biological processes including lipid digestion, absorption, and metabolism [1].

11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester: Why Molecular Architecture, Not Composition, Defines Its Unique Scientific Utility


In structured lipids, generic substitution based on fatty acid composition alone is a critical and costly error. The regiospecific placement of fatty acids on the glycerol backbone is the principal determinant of a triglyceride's physicochemical properties, enzymatic hydrolysis, and ultimate metabolic fate [1]. For example, substituting 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester with a randomized mixture of palmitic, vaccenic, and butyric acids or with a structurally different regioisomer would introduce profound and uncontrollable variability into experimental results [2]. The defined sn-2 positioning of cis-vaccenic acid and the sn-3 positioning of the short-chain butyric acid are not interchangeable; this specific architecture dictates its interaction with lipases and subsequent absorption pathways [3]. Therefore, the use of this defined molecule ensures the precise investigation of positional effects, a level of control that is entirely absent when using generic, undefined analogs or physical mixtures.

Quantitative Comparative Evidence for 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester


Structural Differentiation: Unique Regioisomeric Identity of 11Z-octadecenoic acid Triglyceride Versus Common Analogs

The primary and most critical differentiation lies in its defined molecular architecture. This compound is a specific regioisomer where palmitic acid is exclusively at sn-1, cis-vaccenic acid at sn-2, and butyric acid at sn-3. This precise arrangement is fundamentally different from physical mixtures of these same fatty acids or from other regioisomers. The synthesis of analogous structured triglycerides (e.g., 1-butyroyl-2-oleoyl-3-palmitoyl sn-glycerol) requires multi-step, regiospecific methodologies to achieve >95% purity [1]. This level of structural precision is what allows for repeatable and interpretable data, a feature that is absent in undefined or randomized analogs.

Structured Lipids Regioisomerism Triglyceride Synthesis

Stability and Handling: Storage Requirements for 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester

The target compound is available as a high-purity analytical standard (≥98%) . While specific accelerated stability data are not publicly available for this exact compound, its handling requirements provide a verifiable point of differentiation. It requires storage at -20°C, a common but crucial specification for maintaining the integrity of the ester bonds, particularly the short-chain butyrate at the sn-3 position which is more prone to hydrolysis than long-chain fatty acids . This is in contrast to some more stable, fully long-chain TAGs which may be stored at 4°C or room temperature.

Structured Lipids Product Stability Analytical Standards

Comparative Synthesis: Enabling the Creation of 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester

The synthesis of structurally defined triglycerides like 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester is a complex, multi-step process that often employs 1,3-regiospecific lipases [1]. This is in stark contrast to the simple esterification or physical blending used to create randomized TAGs or fatty acid mixtures. The synthesis of the closely related compound 1-butyroyl-2-oleoyl-3-palmitoyl sn-glycerol was achieved via a two-step chiral synthesis, yielding >95% purity [2]. The ability to produce this specific regioisomer is a direct result of advanced synthetic chemistry and enzymatic technology, providing a level of molecular control unavailable for cheaper, undefined analogs.

Triglyceride Synthesis Regiospecificity Lipase Technology

Predicted Physicochemical Properties: In Silico Differentiation of 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester

Computational predictions provide a baseline for differentiating this compound from its all long-chain or fully saturated analogs. Its predicted logP (XLogP3) is 15.6, indicating extremely high lipophilicity [1]. This is a direct consequence of its unique combination of a short-chain (C4) and two long-chain (C16, C18) fatty acids. While similar long-chain TAGs may have comparable logP values, the presence of the butyric acid at the sn-3 position introduces a distinct hydrophilic 'defect' that influences its molecular packing, membrane interactions, and digestion kinetics compared to a fully long-chain TAG like tripalmitin or a more symmetric TAG like 1,3-dipalmitoyl-2-oleoylglycerol (POP).

Chemoinformatics Physicochemical Properties Lipophilicity

Functional Group Analysis: Reactive Sites of 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester

The target compound's reactivity profile is defined by the presence of two critical functional groups: a single cis-double bond in the vaccenic acid moiety at the sn-2 position and three ester linkages . This differentiates it from fully saturated TAGs (which are more chemically inert) and polyunsaturated TAGs (which are highly susceptible to oxidation). Its monounsaturated nature provides a specific, quantifiable intermediate level of oxidative susceptibility. This allows for controlled studies of lipid oxidation kinetics or the use of this compound as a less labile unsaturated standard compared to, for example, a TAG containing linoleic or linolenic acid [1].

Lipid Oxidation Chemical Stability Reactivity

Precision Applications of 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester in Lipid Research and Bioanalysis


Analytical Standard for Lipidomics and Mass Spectrometry

This compound serves as a high-purity (≥98%) analytical standard for the accurate identification and quantification of structured TAGs in complex biological samples. Its well-defined regioisomeric structure provides a definitive retention time and fragmentation pattern for use in HPLC, GC, and MS/MS lipidomics workflows . This ensures the precise differentiation of this specific regioisomer from other isobaric TAGs in studies of lipid metabolism, milk fat analysis, or investigation of novel structured lipids.

Investigating Regiospecific Lipase Activity and Specificity

The unique combination of a short-chain fatty acid (C4:0) at sn-3 and a long-chain monounsaturated fatty acid (C18:1) at sn-2 makes this compound an ideal substrate for characterizing the regiospecificity and fatty acid selectivity of novel or known lipases . Researchers can quantify the release of butyric acid versus vaccenic acid to determine an enzyme's positional preference, a key parameter for applications in biocatalysis, lipid modification, and understanding digestive physiology.

Mechanistic Studies of Lipid Digestion and Absorption

This compound is a critical tool for deconvoluting the effects of fatty acid position on digestion and absorption kinetics. Its defined sn-2 and sn-3 positions allow for controlled in vitro (e.g., using Caco-2 cell monolayers) or in vivo studies to determine how the positioning of cis-vaccenic acid and butyric acid influences hydrolysis rates by gastric and pancreatic lipases, and subsequent absorption pathways [1]. This provides direct, quantifiable evidence of how molecular structure impacts the metabolic fate of dietary lipids, a question that cannot be answered using randomized TAG mixtures.

Reference Material for Synthesis of Chiral Triglycerides

Given the documented synthesis of analogous chiral triglycerides (e.g., 1-butyroyl-2-oleoyl-3-palmitoyl sn-glycerol) using multi-step, regiospecific routes , this compound is an essential reference standard and a model substrate for developing and optimizing new synthetic methodologies. Its use allows researchers to benchmark reaction yields, verify stereochemical outcomes, and assess the purity of their own synthesized structured lipids, thereby advancing the field of synthetic lipid chemistry.

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